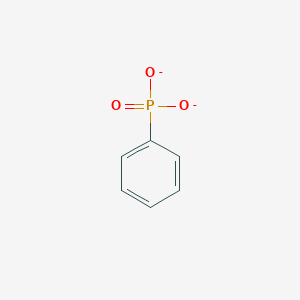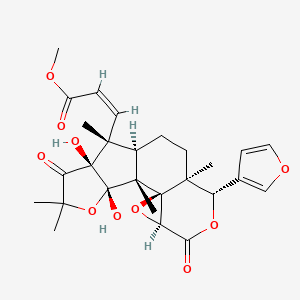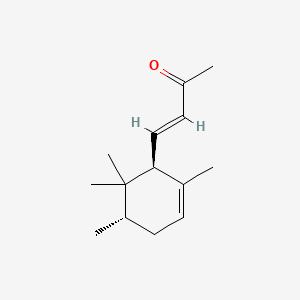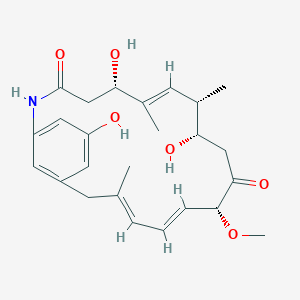
Citraconate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citraconate(2-) is the dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of citraconic acid. It is a conjugate base of a citraconic acid.
科学的研究の応用
Cancer Research and Treatment
Citraconate(2-) has been studied in the context of cancer research and treatment. One study explored the role of citrate and its derivatives in cancer cell metabolism, suggesting that extracellular citrate uptake can be blocked, resulting in decreased tumor growth and altered metabolic characteristics of tumor tissue. This indicates a potential application of citrate derivatives, like citraconate(2-), in cancer therapy (Mycielska et al., 2019).
Bone Metabolism and Disorders
Research has also been conducted on the role of citrate in bone metabolism and related disorders. Citrate is an important component in the formation of bone and has implications in the pathophysiology and medical management of bone diseases. This suggests that derivatives like citraconate(2-) could be relevant in understanding and potentially treating bone-related disorders (Granchi et al., 2019).
Metabolism and Biochemistry
Citraconate(2-) is closely related to citrate, which is a key substrate in cellular energy metabolism. Studies have highlighted the role of citrate in various metabolic and biochemical processes, including its involvement in inflammation, insulin secretion, and neurological disorders. This broadens the potential applications of citraconate(2-) in understanding and influencing metabolic pathways (Iacobazzi & Infantino, 2014).
Analytical Chemistry and Biomarkers
Citraconate(2-) has been identified in research focusing on analytical chemistry, particularly in developing sensitive assays for quantifying citrate and its isomers like citraconate. This has implications for using citraconate(2-) as a biomarker in clinical studies, particularly in relation to metabolic disorders (Winterhoff et al., 2021).
Chemical Synthesis and Material Science
In the field of material science and chemical synthesis, citraconate(2-) has been studied for its potential in forming metal complexes and nanoparticles. This opens up possibilities for its use in the synthesis of advanced materials and in various industrial applications (Refat, 2014).
特性
分子式 |
C5H4O4-2 |
|---|---|
分子量 |
128.08 g/mol |
IUPAC名 |
(Z)-2-methylbut-2-enedioate |
InChI |
InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/p-2/b3-2- |
InChIキー |
HNEGQIOMVPPMNR-IHWYPQMZSA-L |
異性体SMILES |
C/C(=C/C(=O)[O-])/C(=O)[O-] |
SMILES |
CC(=CC(=O)[O-])C(=O)[O-] |
正規SMILES |
CC(=CC(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1237128.png)
![2-Amino-1-[1-(carbamohydrazonoylhydrazinylidene)propan-2-ylideneamino]guanidine](/img/structure/B1237131.png)
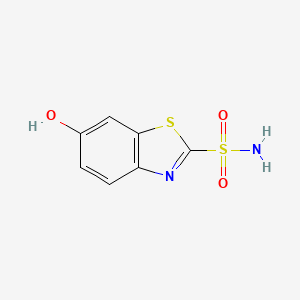
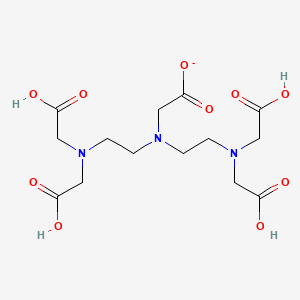
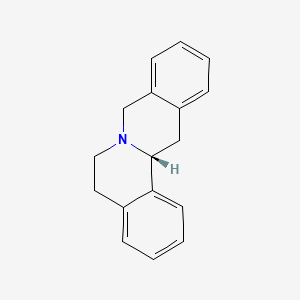
![thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]](/img/structure/B1237137.png)



![2-[[3-Butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1237144.png)
